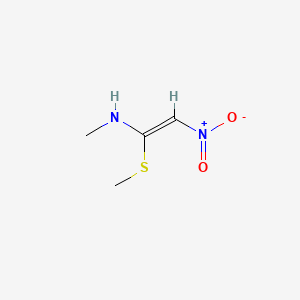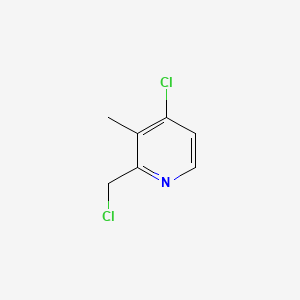
4,4,4-Trifluorobutylmercaptan
描述
4,4,4-Trifluorobutylmercaptan is a sulfur-containing organic compound with the molecular formula C4H7F3S and a molecular weight of 144.16 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutylmercaptan typically involves the reaction of 4,4,4-trifluorobutanol with thiolating agents under controlled conditions . One common method includes the use of ethyl trifluoroacetate and a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone, followed by reduction and hydrolysis to yield the desired mercaptan .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: 4,4,4-Trifluorobutylmercaptan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it back to its corresponding alcohol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the mercaptan group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted mercaptans depending on the nucleophile used.
科学研究应用
4,4,4-Trifluorobutylmercaptan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which 4,4,4-Trifluorobutylmercaptan exerts its effects involves its interaction with various molecular targets. The mercaptan group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of certain enzymes and proteins. The trifluoromethyl group enhances its lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and other biomolecules.
相似化合物的比较
4-Fluorobenzyl mercaptan: Similar in structure but with a benzyl group instead of a butyl group.
4-Trifluoromethylbenzyl mercaptan: Contains a trifluoromethyl group attached to a benzyl mercaptan.
4-tert-Butylbenzyl mercaptan: Features a tert-butyl group instead of a trifluoromethyl group.
Uniqueness: 4,4,4-Trifluorobutylmercaptan is unique due to its combination of a trifluoromethyl group and a mercaptan group on a butyl chain, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it valuable in various applications.
属性
IUPAC Name |
4,4,4-trifluorobutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3S/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIVIQOXZMOCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611683 | |
| Record name | 4,4,4-Trifluorobutane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170655-60-4 | |
| Record name | 4,4,4-Trifluorobutane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluorobutane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B3048390.png)

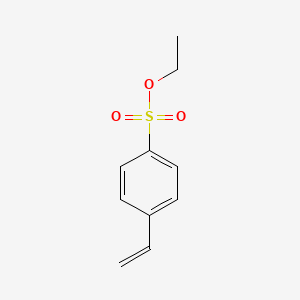
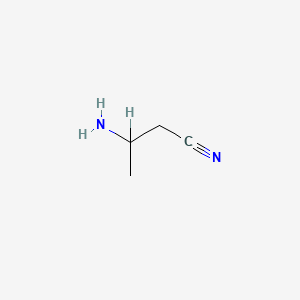
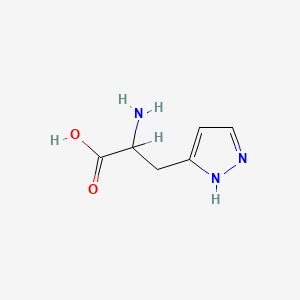
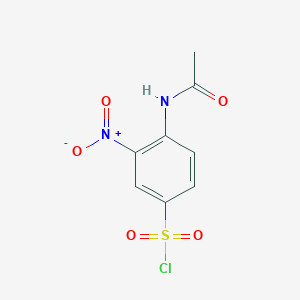




![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3048408.png)

